![molecular formula C11H24O3 B14685922 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane CAS No. 25961-88-0](/img/structure/B14685922.png)
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane is an organic compound with a complex structure that includes multiple ether linkages. This compound is part of a class of chemicals known for their versatile applications in various fields, including industrial and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane typically involves the reaction of butane derivatives with propan-2-yl ether compounds. The process often requires the use of catalysts and specific reaction conditions to ensure the formation of the desired product. For instance, the reaction may involve the use of strong bases or acids to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, hydroxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of biological membranes and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which 1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane exerts its effects involves its interaction with specific molecular targets. The compound’s ether linkages allow it to form hydrogen bonds and other interactions with various biomolecules, influencing their structure and function. These interactions can affect cellular processes and pathways, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethoxy-2-propanol: Similar in structure but with fewer ether linkages.
2-Propanol, 1-ethoxy-: Another related compound with a simpler structure.
1-[1-Methyl-2-(2-propenyloxy)ethoxy]-2-propanol: Shares some structural features but has different functional groups.
Uniqueness
1-(2-{2-[(Propan-2-yl)oxy]ethoxy}ethoxy)butane is unique due to its multiple ether linkages, which provide it with distinct chemical and physical properties. These properties make it particularly useful in applications requiring stable and versatile compounds.
Eigenschaften
CAS-Nummer |
25961-88-0 |
|---|---|
Molekularformel |
C11H24O3 |
Molekulargewicht |
204.31 g/mol |
IUPAC-Name |
1-[2-(2-propan-2-yloxyethoxy)ethoxy]butane |
InChI |
InChI=1S/C11H24O3/c1-4-5-6-12-7-8-13-9-10-14-11(2)3/h11H,4-10H2,1-3H3 |
InChI-Schlüssel |
SVSKFSUPPCVHMA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCCOCCOC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


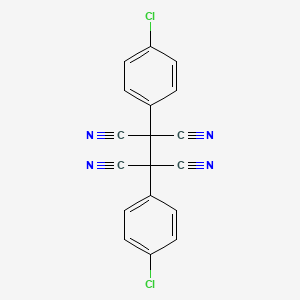
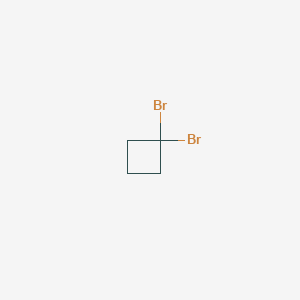
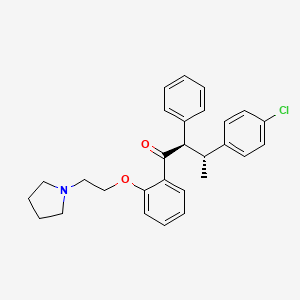
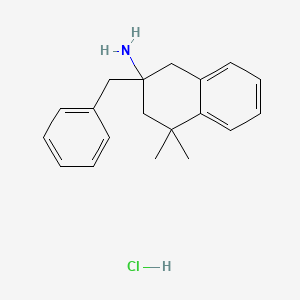
![2-(4-Methylphenyl)-4-(pyridin-2-yl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B14685860.png)
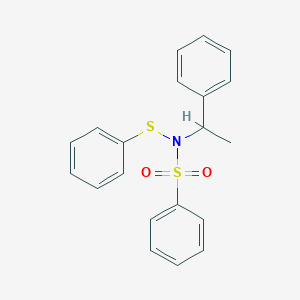
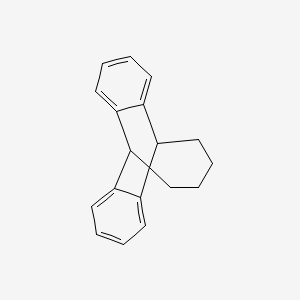
![1-(2-Chloroethyl)-3-tricyclo[3.3.1.13,7]dec-2-ylurea](/img/structure/B14685865.png)

![5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine](/img/structure/B14685881.png)
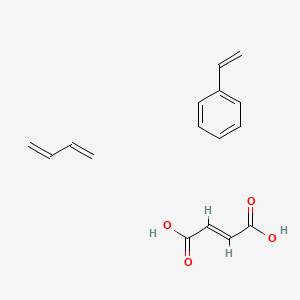
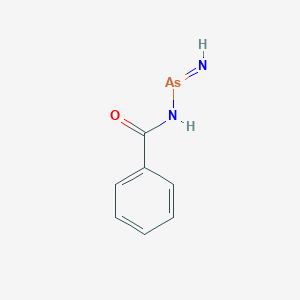

![2-(3-oxo-2,4-dihydro-1H-cyclopenta[b]indol-2-yl)isoindole-1,3-dione](/img/structure/B14685907.png)
